

Spectroscopic and Structural Elucidation of 3,5-Dimethyl-4-iodophenol: A Technical Guide

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Compound of Interest

Compound Name: 3,5-Dimethyl-4-iodophenol

Cat. No.: B1301097

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This technical guide provides a comprehensive overview of the spectral data for **3,5-Dimethyl-4-iodophenol**, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed spectral analysis and the underlying experimental methodologies.

Spectroscopic Data Summary

The following sections present the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy data for **3,5-Dimethyl-4-iodophenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. ¹H NMR Data

The proton NMR spectrum provides insight into the hydrogen environments within the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.03	Broad Singlet	1H	Ar-OH
6.52	Singlet	2H	Ar-H
2.35	Singlet	6H	-CH ₃

1.1.2. ^{13}C NMR Data (Predicted)

The carbon-13 NMR spectrum reveals the carbon framework of the molecule. The following data is predicted as experimental data is not readily available.

Chemical Shift (δ) ppm	Assignment
153.2	C-OH
139.5	C-CH ₃
124.0	C-H
95.0	C-I
24.1	-CH ₃

Mass Spectrometry (MS)

Mass spectrometry data provides information about the molecular weight and fragmentation pattern of the compound.

m/z	Relative Intensity (%)	Assignment
248	100	[M] ⁺ (Molecular Ion)
121	-	[M - I] ⁺
91	-	[M - I - CH ₂ O] ⁺
77	-	[C ₆ H ₅] ⁺

Infrared (IR) Spectroscopy (Predicted)

Infrared spectroscopy identifies the functional groups present in the molecule. The following data is predicted.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3550	Strong, Broad	O-H Stretch
~3000	Medium	Aromatic C-H Stretch
~2920	Medium	Aliphatic C-H Stretch
~1600, ~1470	Strong	Aromatic C=C Bending
~1200	Strong	C-O Stretch
~850	Strong	C-H Out-of-plane Bending
~600	Medium	C-I Stretch

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above for a solid phenolic compound like **3,5-Dimethyl-4-iodophenol**.

NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of **3,5-Dimethyl-4-iodophenol** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

¹H NMR Spectroscopy: A proton NMR spectrum is typically acquired on a 300 or 400 MHz spectrometer. Standard acquisition parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. For a well-resolved spectrum, 16 to 64 scans are typically averaged.

¹³C NMR Spectroscopy: A carbon-13 NMR spectrum is acquired on the same spectrometer, typically at a frequency of 75 or 100 MHz. Due to the low natural abundance of ¹³C, a larger number of scans (1024 or more) is required. Proton decoupling is used to simplify the spectrum to singlets for each unique carbon atom. A spectral width of 0-220 ppm is common.

Mass Spectrometry

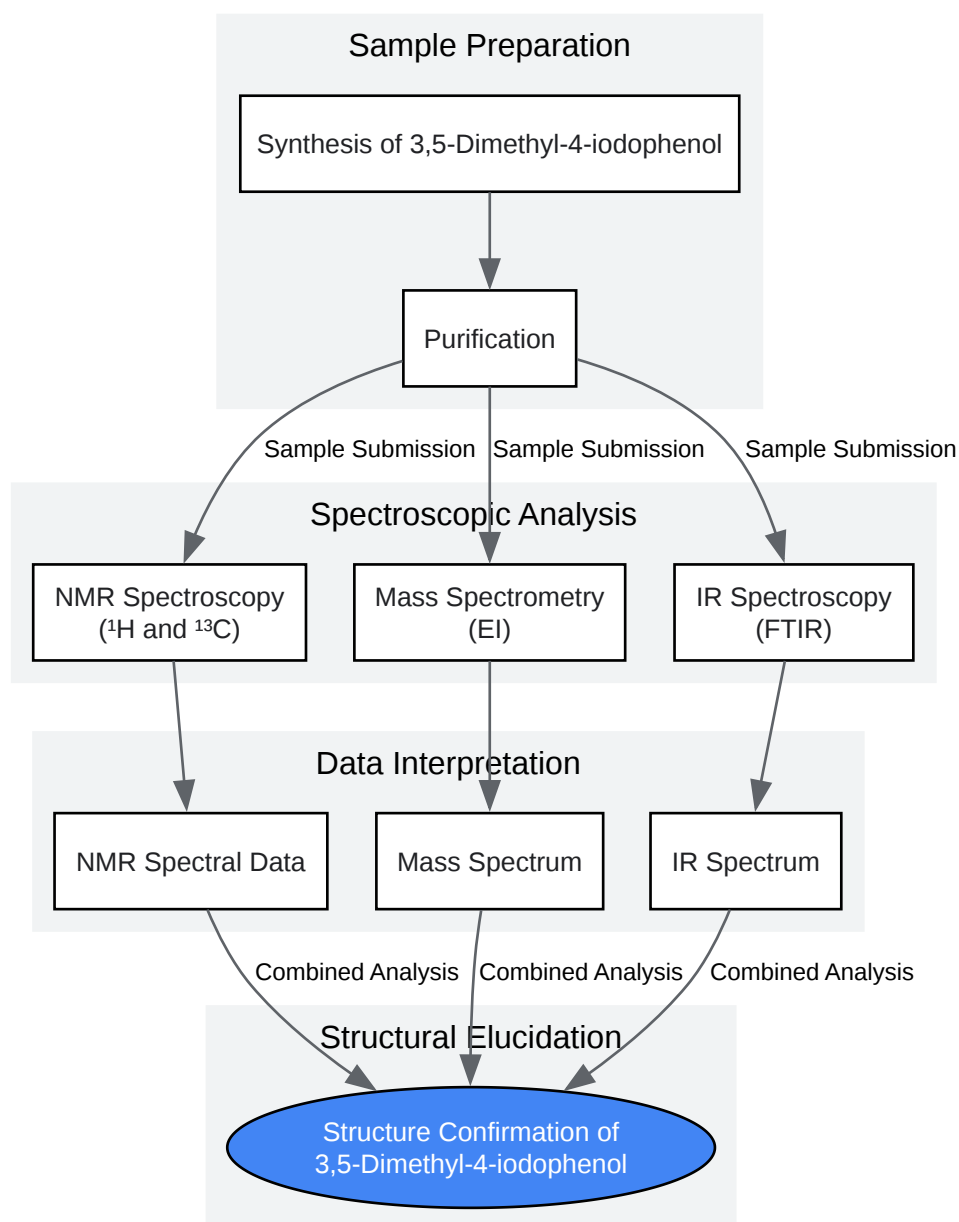
Electron Ionization (EI) Mass Spectrometry: A small amount of the solid sample is introduced into the mass spectrometer, often via a direct insertion probe. The sample is vaporized, and the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting positively charged ions are accelerated, separated by their mass-to-charge ratio (m/z) in a mass analyzer, and detected.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy (Solid Phase): A small amount of finely ground **3,5-Dimethyl-4-iodophenol** is mixed with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly onto the ATR crystal. The sample is then irradiated with a broad range of infrared frequencies, and the absorbance is measured as a function of wavenumber. A background spectrum of the empty sample holder (or KBr pellet) is recorded and subtracted from the sample spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: Workflow for the Spectroscopic Analysis of a Chemical Compound.

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